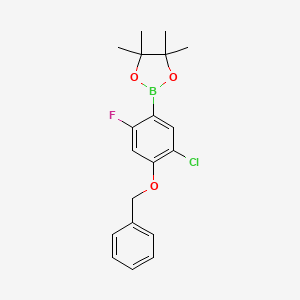

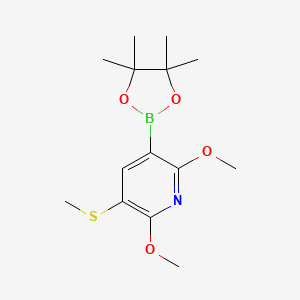

3-Carboxy-4-methoxyphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

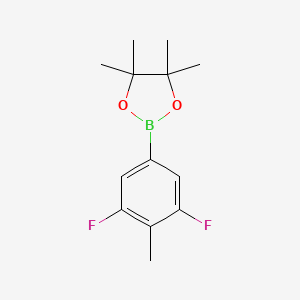

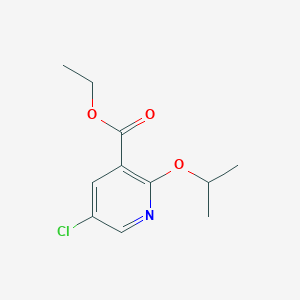

3-Carboxy-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-71-6 . It has a molecular weight of 278.11 . It is a solid at room temperature and should be stored at 2-8°C .

Synthesis Analysis

Pinacol boronic esters are valuable building blocks in organic synthesis . They can be prepared using a variety of methods, including the Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst to form a carbon-carbon bond .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) . This indicates that the compound contains carbon, hydrogen, boron, and oxygen atoms .Chemical Reactions Analysis

Pinacol boronic esters, such as 3-Carboxy-4-methoxyphenylboronic acid pinacol ester, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of a carbon-carbon bond between two different organic groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 278.11 . The compound should be stored at 2-8°C .科学的研究の応用

Applications in Polymer Synthesis

3-Carboxy-4-methoxyphenylboronic acid pinacol ester has significant applications in the field of polymer synthesis. The catalyst-transfer Suzuki–Miyaura coupling reaction involving phenylboronic acid pinacol ester has been instrumental in the synthesis of hyperbranched polythiophene with nearly 100% branching. This process leads to a near-defect-free polymer, crucial for applications requiring high purity and efficiency (Segawa et al., 2013). Additionally, the Suzuki-Miyaura coupling polymerization technique uses arylboronic acid esters to create π-conjugated polymers with boronic acid moieties at both ends, offering a unique approach to polymer synthesis and potentially paving the way for innovative material properties and applications (Nojima et al., 2016).

Phosphorescence Properties

Arylboronic esters, including 3-Carboxy-4-methoxyphenylboronic acid pinacol ester, exhibit unexpected long-lived room-temperature phosphorescence in solid state. This remarkable property, especially without heavy atoms or carbonyl groups typically required for phosphorescence, opens up new avenues for research and applications in organic electronics and photonics (Shoji et al., 2017).

Organic Synthesis and Catalysis

In organic synthesis, 3-Carboxy-4-methoxyphenylboronic acid pinacol ester is utilized in various catalytic processes. For instance, the hydrazone-palladium-catalyzed allylic arylation of cinnamyloxyphenylboronic acid pinacol esters is a notable reaction, providing a route for the synthesis of 1,3-diarylpropene derivatives (Watanabe et al., 2014). The synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction offers a convenient method for preparing unsymmetrical 1,3-dienes, showcasing the versatility of phenylboronic acid pinacol esters in complex organic synthesis (Takagi et al., 2002).

Drug Delivery and Responsive Materials

The design of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester represents a significant advancement in the development of responsive materials. These polymers can undergo complete degradation in the presence of hydrogen peroxide, showcasing potential as responsive drug delivery vehicles (Cui et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

将来の方向性

The use of pinacol boronic esters in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, is a well-established and widely applied method . Future research may focus on developing new methods for the synthesis of these compounds, as well as exploring their use in other types of reactions .

作用機序

Target of Action

3-Carboxy-4-methoxyphenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where boronic esters, such as 3-Carboxy-4-methoxyphenylboronic acid pinacol ester, lose their boron moiety .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can pose challenges for their use in biological systems . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of 3-Carboxy-4-methoxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH and temperature . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Also, the compound is usually bench stable, easy to purify, and often commercially available, which makes it attractive for chemical transformations .

特性

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTLQVCGKZQPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-4-methoxyphenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。